Monoestearato de sorbitán

Descripción general

Descripción

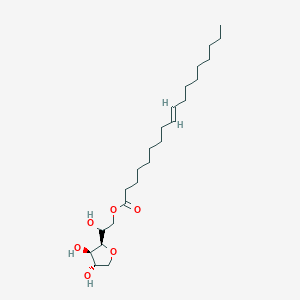

Es un líquido aceitoso de color ámbar a marrón con un valor de equilibrio hidrófilo-lipófilo (HLB) de 4.3 . Este compuesto es ampliamente utilizado en diversas industrias, incluidas la farmacéutica, la cosmética, la alimentaria y la textil, debido a sus excelentes propiedades emulsionantes, dispersantes, espumantes y humectantes .

Aplicaciones Científicas De Investigación

El sorbitán monooleato tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El sorbitán monooleato ejerce sus efectos principalmente a través de sus propiedades surfactantes. Reduce la tensión superficial entre diferentes fases, lo que permite la formación de emulsiones estables. Los objetivos moleculares y las vías involucradas incluyen la interacción con bicapas lipídicas y la estabilización de gotas emulsionadas .

Safety and Hazards

Sorbitan Monooleate is safe for all animal species at the proposed maximum content of 85 mg/kg complete feed . It is not expected to pose a risk for the consumer under the proposed conditions of use . Sorbitan Monooleate is irritant to skin and eyes and it is not considered a skin sensitiser . Users are unlikely to be exposed to Sorbitan Monooleate via inhalation .

Direcciones Futuras

Métodos De Preparación

El sorbitán monooleato se sintetiza mediante la esterificación de sorbitol y ácido oleico. El proceso típicamente involucra dos pasos principales: eterificación seguida de esterificación .

Eterificación: El sorbitol se somete a eterificación en presencia de un catalizador (por ejemplo, Z1) a una temperatura de 150 °C durante 90 minutos.

Los métodos de producción industrial a menudo implican el uso de catalizadores compuestos, como hidróxido de sodio y fosfito de alta pureza, para acortar los tiempos de reacción y reducir los costos de producción .

Análisis De Reacciones Químicas

El sorbitán monooleato experimenta principalmente reacciones de esterificación. También puede participar en otros tipos de reacciones, que incluyen:

Oxidación: El sorbitán monooleato puede oxidarse para formar varios productos de oxidación, dependiendo de las condiciones de reacción.

Reducción: Las reacciones de reducción pueden convertir el sorbitán monooleato en diferentes formas reducidas.

Sustitución: Pueden ocurrir reacciones de sustitución, donde el grupo oleato es reemplazado por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

El sorbitán monooleato es parte de una familia de ésteres de sorbitán, que incluyen:

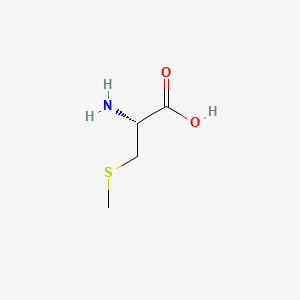

Sorbitán monostearato: Similar en estructura pero con un grupo estearato en lugar de un grupo oleato.

Sorbitán monolaurato: Contiene un grupo laurato, ofreciendo diferentes propiedades emulsionantes.

Polisorbato (por ejemplo, Polisorbato 80): Derivados etoxilados de ésteres de sorbitán, que tienen valores de HLB más altos y son más hidrófilos

El sorbitán monooleato es único debido a su valor de HLB específico y su capacidad para formar emulsiones de agua en aceite, lo que lo hace particularmente útil en aplicaciones que requieren emulsionantes lipófilos .

Propiedades

| { "Design of the Synthesis Pathway": "Sorbitan monooleate can be synthesized by the esterification of sorbitan with oleic acid.", "Starting Materials": ["Sorbitan", "Oleic acid", "Catalyst"], "Reaction": [ "Add sorbitan and oleic acid in a molar ratio of 1:1 to a reaction vessel", "Add a catalyst such as sulfuric acid or p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture to a temperature of 160-180°C and stir for several hours", "After the reaction is complete, cool the mixture and neutralize the catalyst with a base such as sodium carbonate", "Extract the product with a solvent such as ether or chloroform", "Dry the product and purify it by recrystallization or column chromatography" ] } | |

Número CAS |

1338-43-8 |

Fórmula molecular |

C24H44O6 |

Peso molecular |

428.6 g/mol |

Nombre IUPAC |

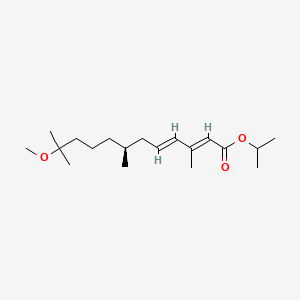

[(2R)-2-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24?/m0/s1 |

Clave InChI |

NWGKJDSIEKMTRX-BFWOXRRGSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)O)O)O |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

Apariencia |

Solid powder |

Color/Form |

AMBER LIQUID |

| 1338-43-8 9015-08-1 |

|

Descripción física |

Liquid Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

SOL IN MOST MINERAL & VEGETABLE OILS; INSOL IN ACETONE; SLIGHTLY SOL IN ETHER; DISPERSIBLE IN WATER |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

sorbitan monooleate sorbitan oleate Span 80 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

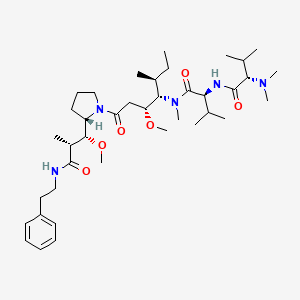

A: Molecular dynamics simulations have been employed to investigate the structural properties of Sorbitan Monooleate in reverse micelles. [] These simulations provide insights into the arrangement of Sorbitan Monooleate molecules at the oil-water interface, interactions with water and oil molecules, and the role of hydrogen bonding in micelle formation.

A: Research on the pharmacokinetics of Sorbitan Monooleate in humans is limited due to its primary use as a topical and oral pharmaceutical excipient. [] After oral administration, a portion of Sorbitan Monooleate can be hydrolyzed in the gut, and the resulting fatty acids and sorbitol are absorbed and metabolized via normal pathways. [] The unhydrolyzed portion is likely excreted in feces.

A: Sorbitan Monooleate is primarily used as an excipient in drug formulations to enhance the delivery of active pharmaceutical ingredients. Its efficacy is typically evaluated in the context of improving the stability, solubility, or bioavailability of the incorporated drug rather than as a stand-alone therapeutic agent. [, , ]

ANone: Resistance mechanisms are not applicable to Sorbitan Monooleate as it is not a drug with a specific biological target.

A: While not inherently a targeting agent, Sorbitan Monooleate can be incorporated into drug delivery systems designed to improve drug targeting. [, ] For example, it can be used in the formulation of nanoparticles, microemulsions, or liposomes intended for targeted delivery to specific tissues or cells.

A: Sorbitan Monooleate finds applications across diverse disciplines, necessitating interdisciplinary collaborations:* Pharmaceutics and Material Science: Formulation scientists collaborate with material scientists to develop novel drug delivery systems using Sorbitan Monooleate-based microemulsions, nanoparticles, and nanofibers. [, , ]* Food Science and Chemistry: Food technologists work with chemists to optimize the stability and texture of food emulsions containing Sorbitan Monooleate. [] * Cosmetics and Colloid Science: Cosmetics chemists collaborate with colloid scientists to understand the interfacial behavior of Sorbitan Monooleate in emulsions for creams, lotions, and other cosmetic products. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)